molecular formula C22H17Cl2N5O3S2 B2654782 3-(2-chlorophenyl)-N-{5-[({[(2-chlorophenyl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-5-methyl-1,2-oxazole-4-carboxamide CAS No. 896028-65-2

3-(2-chlorophenyl)-N-{5-[({[(2-chlorophenyl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-5-methyl-1,2-oxazole-4-carboxamide

Cat. No.: B2654782
CAS No.: 896028-65-2
M. Wt: 534.43
InChI Key: PWHHUZROOOIBFJ-UHFFFAOYSA-N
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Description

3-(2-chlorophenyl)-N-{5-[({[(2-chlorophenyl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-5-methyl-1,2-oxazole-4-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes multiple functional groups such as chlorophenyl, carbamoyl, sulfanyl, thiadiazol, and oxazole.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chlorophenyl)-N-{5-[({[(2-chlorophenyl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-5-methyl-1,2-oxazole-4-carboxamide involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of intermediate compounds, which are then combined through various chemical reactions to form the final product. Common synthetic routes include:

    Formation of the Thiadiazole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the 1,3,4-thiadiazole ring.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through electrophilic aromatic substitution reactions.

    Formation of the Oxazole Ring: The oxazole ring is synthesized through cyclization reactions involving appropriate precursors.

    Coupling Reactions: The final step involves coupling the intermediate compounds through amide bond formation, typically using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to improve yield and reduce costs. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable reagents, can enhance the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2-chlorophenyl)-N-{5-[({[(2-chlorophenyl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-5-methyl-1,2-oxazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols or amines.

Scientific Research Applications

3-(2-chlorophenyl)-N-{5-[({[(2-chlorophenyl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-5-methyl-1,2-oxazole-4-carboxamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(2-chlorophenyl)-N-{5-[({[(2-chlorophenyl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-5-methyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, the compound can interact with cellular membranes, disrupting their integrity and leading to antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-chlorophenyl)-N-{5-[({[(2-chlorophenyl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-5-methyl-1,2-oxazole-4-carboxamide is unique due to its complex structure, which includes multiple functional groups that contribute to its diverse chemical reactivity and potential applications. The presence of both thiadiazole and oxazole rings, along with the chlorophenyl and carbamoyl groups, distinguishes it from simpler compounds like dichloroaniline and 2,2’-bipyridyl.

Properties

IUPAC Name

3-(2-chlorophenyl)-N-[5-[2-[(2-chlorophenyl)methylamino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17Cl2N5O3S2/c1-12-18(19(29-32-12)14-7-3-5-9-16(14)24)20(31)26-21-27-28-22(34-21)33-11-17(30)25-10-13-6-2-4-8-15(13)23/h2-9H,10-11H2,1H3,(H,25,30)(H,26,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWHHUZROOOIBFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=NN=C(S3)SCC(=O)NCC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17Cl2N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

534.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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